Pyrazolo[1,5-a]pyrazine-4-thiol
Description
Pyrazolo[1,5-a]pyrazine-4-thiol is a nitrogen-containing bicyclic heterocycle characterized by a fused pyrazole and pyrazine ring system, with a thiol (-SH) substituent at the 4-position. This scaffold is part of a broader class of pyrazolo-fused heterocycles, which are widely explored in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as kinases, Toll-like receptors (TLRs), and enzymes .
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
5H-pyrazolo[1,5-a]pyrazine-4-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10) |
InChI Key |
OZQMYQNNYKPUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazine-4-thiol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction proceeds via an addition-elimination mechanism, where the NH2 group of the starting aminopyrazole bonds with the electrophilic carbon atoms . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like FeCl3 to accelerate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrazine-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Pyrazolo[1,5-a]pyrazine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Pyrazolo[1,5-a]pyrazine-4-thiol shares structural similarities with other pyrazolo-fused heterocycles but differs in core heterocycle composition and substituent placement. Below is a detailed comparison:
Key Research Findings
- In contrast, imidazo[1,2-a]pyrazines show agonist activity, limiting therapeutic utility .
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines demonstrate broad kinase inhibition. For example, CFI-402257 (TTK inhibitor) exhibits picomolar potency (Kᵢ = 0.1 nM) and oral bioavailability, outperforming pyrazolotriazines in cellular activity . Substitutions at C5 (e.g., 2-aminobenzothiazole in 6m and 6p) enhance anticancer efficacy (IC₅₀ = 2.7 µM against HEPG2-1 cells) .
- Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidines are synthesized via metal-free I₂-catalyzed multicomponent reactions, enabling scalable production . Pyrazolo[1,5-a]quinoxalines require cyclization of hydrazones, which may limit yield .
Structure-Activity Relationship (SAR) Insights
- Alkyl Chain Length: In pyrazolo[1,5-a]quinoxalines, antagonism peaks with C4–C5 chains (e.g., butyl/isobutyl groups), while shorter chains reduce potency .
- Substituent Position : For pyrazolo[1,5-a]pyrimidines, phenyl ring substitutions (e.g., electron-withdrawing groups) enhance kinase binding affinity and cellular uptake .
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
